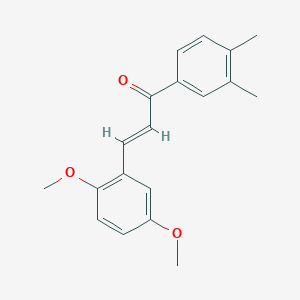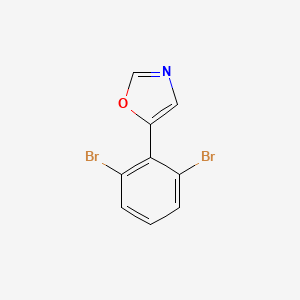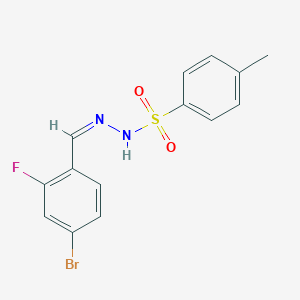
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly known as DMDPPD, is an organic compound that has been studied extensively in the field of organic chemistry. DMDPPD is a versatile compound with many potential uses in scientific research and industry. It is a colorless solid that can be synthesized in a laboratory setting, and its structure can be modified to create other compounds with various properties and applications.
Wissenschaftliche Forschungsanwendungen
DMDPPD is a versatile compound that has many potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and dyes. It can also be used as a starting material in the synthesis of other compounds with various properties and applications. DMDPPD has been used in a variety of studies, including studies of the mechanism of action of drugs, the study of the structure and function of proteins, and the study of the biochemical and physiological effects of drugs.
Wirkmechanismus
The mechanism of action of DMDPPD is not yet fully understood. However, it is believed to act as an agonist of the G-protein coupled receptor, which is responsible for the transmission of signals from outside the cell to the inside of the cell. DMDPPD is thought to bind to the G-protein coupled receptor and activate it, resulting in a cascade of biochemical reactions inside the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDPPD are not yet fully understood. However, it is believed to have a variety of effects on the body, including the modulation of cell signaling pathways, the modulation of gene expression, and the modulation of cell growth and differentiation. It is also believed to have potential anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DMDPPD in laboratory experiments has several advantages. It is a relatively stable compound and can be synthesized in a laboratory setting. It is also relatively easy to modify its structure to create other compounds with various properties and applications. Additionally, it has a variety of potential applications in scientific research.
However, there are also several limitations to the use of DMDPPD in laboratory experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are not yet fully understood.
Zukünftige Richtungen
The potential future directions for research into DMDPPD include further research into its mechanism of action and biochemical and physiological effects, research into its potential applications in pharmaceuticals and other industries, and research into its potential use as a starting material for the synthesis of other compounds. Additionally, further research into the synthesis of DMDPPD and its derivatives could lead to the development of new and more efficient synthesis methods. Finally, research into the potential toxicological effects of DMDPPD and its derivatives could lead to the development of safer compounds with similar properties and applications.
Synthesemethoden
DMDPPD can be synthesized through a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Stork enamine reaction. The Wittig reaction is a type of organic reaction in which an ylide reacts with an aldehyde or ketone to form an alkene. The Horner-Wadsworth-Emmons reaction is a method of synthesizing alkenes from aldehydes or ketones. The Stork enamine reaction is a method of synthesizing enamines from aldehydes or ketones. Each of these methods can be used to synthesize DMDPPD in a laboratory setting.
Eigenschaften
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13-5-6-15(11-14(13)2)18(20)9-7-16-12-17(21-3)8-10-19(16)22-4/h5-12H,1-4H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKITHCZRPGOMN-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[(t-Butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356259.png)
![3-{[(t-Butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356267.png)

![3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)

![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)

![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)
